molecular formula C22H20ClFN4O2 B4508491 6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4508491
M. Wt: 426.9 g/mol
InChI Key: VXVYXEZQLBNMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, substituted with chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The reaction between 4-fluoroaniline and piperazine in the presence of a suitable catalyst forms the 4-(4-fluorophenyl)piperazine intermediate.

    Coupling with Chlorophenyl Derivative: The intermediate is then coupled with a chlorophenyl derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl azide
  • 4-chloro-4’-fluorobutyrophenone
  • 2-(4-chlorophenyl)-6-fluoro-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone stands out due to its unique combination of substituents and the resulting chemical properties. This uniqueness contributes to its diverse applications and potential in various fields of research.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O2/c23-17-3-1-16(2-4-17)20-9-10-21(29)28(25-20)15-22(30)27-13-11-26(12-14-27)19-7-5-18(24)6-8-19/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVYXEZQLBNMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
6-(4-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.